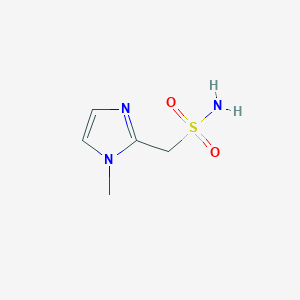-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the alkylation of the pyrazole rings to introduce the methyl groups and the final coupling reaction to form the amine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents would be tailored to ensure efficient reaction kinetics and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
Biologically, this compound has potential applications in drug design and development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anti-cancer properties. The presence of the pyrazole rings is crucial for these biological activities.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-aminopyrazole: Similar in structure but lacks the second pyrazole ring.
3-Methyl-1-(propan-2-yl)-1H-pyrazole: Contains one pyrazole ring with similar substituents.
1,5-Dimethyl-1H-pyrazole: A simpler structure with only one pyrazole ring and methyl groups.
Uniqueness
The uniqueness of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its dual pyrazole rings and the specific arrangement of substituents. This structure provides distinct chemical and biological properties not found in simpler pyrazole derivatives.
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-propan-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-10(2)19-9-14(11(3)17-19)7-15-6-13-8-16-18(5)12(13)4/h8-10,15H,6-7H2,1-5H3 |
InChI Key |
NRJZFQZWCUHSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CN(N=C2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
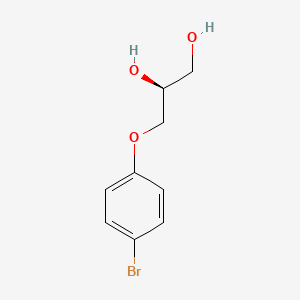
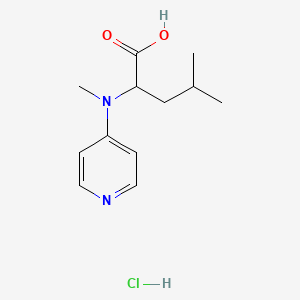
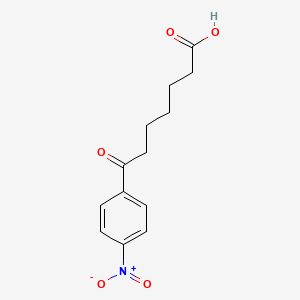
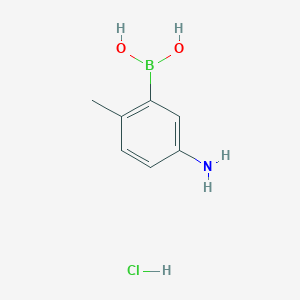

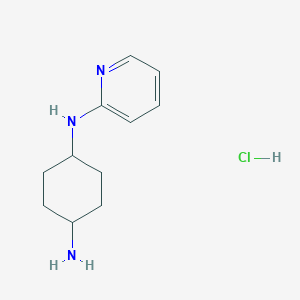

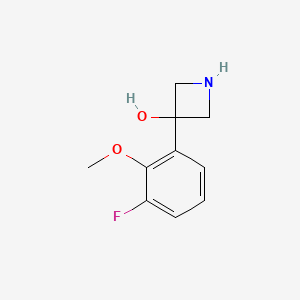
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)

![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)

